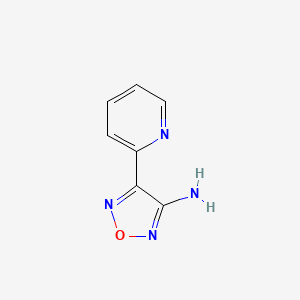
4-Pyridin-2-yl-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridin-2-yl-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.152. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity : A significant body of research has focused on the synthesis of derivatives of 4-Pyridin-2-yl-1,2,5-oxadiazol-3-amine and evaluating their anticancer properties. For instance, compounds with the 1,3,4-oxadiazole and 1,2,4-triazole rings, derived from this chemical, have shown notable cytotoxicity against various human cancer cell lines including gastric cancer and breast cancer cells. Notably, some of these derivatives were found to be more potent than standard drugs in certain cases. Moreover, these compounds have been reported to exhibit minimal impact on normal cells, indicating a degree of selectivity in their cytotoxic action (Abdo & Kamel, 2015).
Antimicrobial Activity : The derivatives of this compound have also been synthesized and evaluated for their antimicrobial activities. A range of such derivatives, including those with the 1,3,4-thiadiazole and 1,2,4-triazole moieties, demonstrated good to moderate activity against various microbes. This suggests their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Antibacterial Activity : Apart from the general antimicrobial activity, specific antibacterial properties of these compounds have also been explored. Novel compounds synthesized incorporating the oxadiazole moiety and pyridyl triazole ring showed promising antibacterial activity, indicating their potential as candidate drugs for bacterial infections (Hu et al., 2005).
Antimycobacterial Activity : The antimycobacterial activity of these compounds, particularly against Mycobacterium tuberculosis, has been a subject of study. Mannich bases derived from this compound exhibited significant activity, suggesting their potential in treating tuberculosis (Asif & Imran, 2020).
Antitubercular Activity : In addition to the broad-spectrum antimicrobial activities, some of these derivatives specifically showed high efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. This points towards their potential application in antitubercular therapy (Raval et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
4-pyridin-2-yl-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTYDPWVVZBIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2483660.png)
![1-[4-[4-(Hydroxymethyl)phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2483664.png)
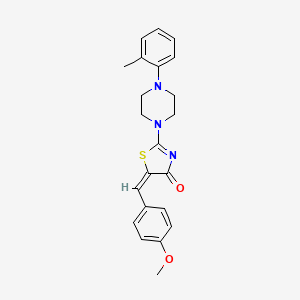

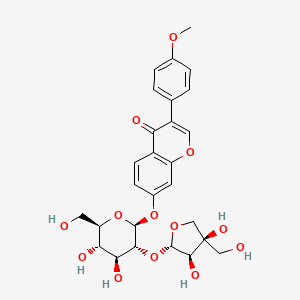
![2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483670.png)
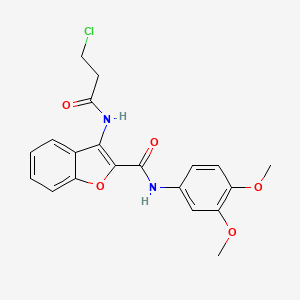
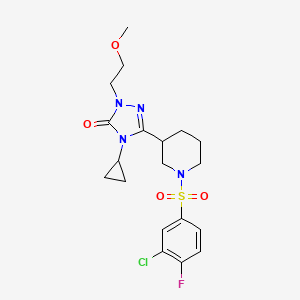
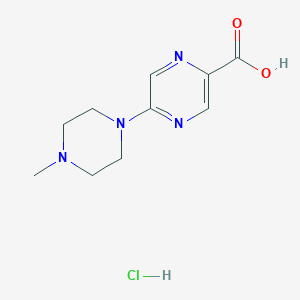
![N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2483676.png)



